molecular formula C13H18O2 B8501542 1,4,4a,5,6,7,8,8a-Octahydro-5-methyl-1,4-methanonaphthalen-5-yl formate CAS No. 74787-46-5

1,4,4a,5,6,7,8,8a-Octahydro-5-methyl-1,4-methanonaphthalen-5-yl formate

Cat. No. B8501542
M. Wt: 206.28 g/mol
InChI Key: QNQHYBLGQZYPSY-UHFFFAOYSA-N
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Patent
US04311852

Procedure details

7.4 g (0.042 mole) of 3-methyl-tricyclo[6.2.1.02,7 ]undec-9-en-3-ol--see Example 1--were then added to the above mixture, the whole mixture being stirred during 3 days at room temperature. The obtained mixture was then decomposed by the addition of 100 ml of a saturated aqueous solution of Na2CO3, extracted with ether (3×50 ml), washed with water (3×50 ml) and dried over Na2SO4. After evaporation there were obtained 8 g of crude material which by distillation at 0.02 Torr gave the desired compound in a 58% yield.
Name
3-methyl-tricyclo[6.2.1.02,7 ]undec-9-en-3-ol
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([OH:13])[CH2:11][CH2:10][CH2:9][CH:8]2[CH:3]1[CH:4]1[CH2:12][CH:7]2[CH:6]=[CH:5]1.[C:14]([O-])([O-])=[O:15].[Na+].[Na+]>>[CH:14]([O:13][C:2]1([CH3:1])[CH2:11][CH2:10][CH2:9][CH:8]2[CH:3]1[CH:4]1[CH2:12][CH:7]2[CH:6]=[CH:5]1)=[O:15] |f:1.2.3|

Inputs

Step One
Name
3-methyl-tricyclo[6.2.1.02,7 ]undec-9-en-3-ol
Quantity
7.4 g
Type
reactant
Smiles
CC1(C2C3C=CC(C2CCC1)C3)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
saturated aqueous solution
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole mixture being stirred during 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were then added to the above mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 ml)
WASH
Type
WASH
Details
washed with water (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
there were obtained 8 g of crude material which
DISTILLATION
Type
DISTILLATION
Details
by distillation at 0.02 Torr

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(=O)OC1(C2C3C=CC(C2CCC1)C3)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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